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Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)pyridin-3-ol

Cat. No.: B3226828

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectral data (*H NMR, 3C NMR, IR, and MS) for the specific
compound 5-(4-Methoxyphenyl)pyridin-3-ol is not readily available in the reviewed scientific
literature. This guide provides a comprehensive overview of the expected spectral
characteristics and a plausible synthetic approach based on data from closely related structural
analogs. The information herein is intended to serve as a reference for researchers engaged in
the synthesis and characterization of novel 5-aryl-pyridin-3-ol derivatives.

Introduction

5-Aryl-pyridin-3-ol scaffolds are of significant interest in medicinal chemistry due to their
structural resemblance to various biologically active molecules. The electronic properties and
substitution patterns on both the pyridine and the aryl rings can be systematically modified to
modulate their physicochemical and pharmacological properties. A thorough spectroscopic
characterization is paramount for the unambiguous identification and quality control of these
compounds. This document outlines the expected spectral data and a general synthetic
protocol for compounds in this class.

Predicted and Analogous Spectral Data

The following tables summarize the spectral data for compounds structurally analogous to 5-(4-
Methoxyphenyl)pyridin-3-ol. These data can be used as a reference for the characterization
of the target molecule.
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Table 1: *"H NMR Spectral Data of Analogous

Compounds
Chemical Shift (6, ppm)
Compound/Analog Solvent o
and Multiplicity
o 8.28 (d), 8.09 (d), 7.33 (m),
3-Hydroxypyridine[1] CDCls

7.29 (m)

DMSO-de

9.91 (s, 1H, OH), 8.36 (d), 8.15
(d), 7.32 (dd), 7.26 (dd)

5-Benzoyl-2-(furan-2-yl)-3-

12.24 (s, 1H, NH), 7.99 (s, 1H),
7.78 (d, 1H), 7.75 (d, 2H), 7.59

DMSO-de
hydroxypyridin-4(1H)-one[2] (t, 1H), 7.46 (t, 2H), 7.13 (d,
1H), 6.77 (dd, 1H)
8.55 (d, 1H), 7.83 (d, 1H),
3-(4-(Benzyloxy)-3-
7.53-7.47 (m, 2H), 7.46-7.32
methoxyphenyl)-[2][3] DMSO-ds

[4]triazolo[4,3-a]pyridine[3]

(m, 6H), 7.27 (d, 1H), 7.00 (t,
1H), 5.21 (s, 2H), 3.88 (s, 3H)

Table 2: *C NMR Spectral Data of Anhalogous

Compounds

Compound/Analog Solvent Chemical Shift (6, ppm)
193.7, 168.6, 144.5, 144.1,
5-Benzoyl-2-(furan-2-yl)-3- 143.8, 137.9, 136.6, 132.4,
o DMSO-ds
hydroxypyridin-4(1H)-one[2] 129.2,128.0, 121.2, 119.2,
112.8,112.5
149.78, 149.43, 149.15,
145.96, 136.80, 128.45,
3-(4-(Benzyloxy)-3-
127.94, 127.82, 127.62,
methoxyphenyl)-[2][3] DMSO-ds

[4]triazolo[4,3-a]pyridine[3]

123.93, 120.66, 119.21,
115.54, 114.19, 113.65,
111.85, 69.93, 55.73
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Key Absorption Bands

Compound/Analog Sample Phase
(cm™)

3334 (O-H/N-H), 3054 (C-H
ATR aromatic), 1600 (C=0), 1482

(C=C aromaitic)

5-Benzoyl-2-(furan-2-yl)-3-
hydroxypyridin-4(1H)-one[2]

3-(4-(Benzyloxy)-3-
methoxyphenyl)-[2][3] ATR
[4]triazolo[4,3-a]pyridine[3]

3232 (br), 2931 (br), 1605,
1527, 1479, 1370, 1256, 1228

Table 4: Mass Spectrometry (MS) Data of Analogous
Compounds

Compound/Analog lonization Method [M+H]* (Calculated) [M+H]* (Found)

5-(4-

Chlorobenzoyl)-3-

hydroxy-2- HRMS (ESI) 326.0584 326.0599
phenylpyridin-4(1H)-

one[2]

3-(4-(Benzyloxy)-3-
methoxyphenyl)-[2][3]
[4]triazolo[4,3-
a]pyridine[3]

HRMS (ESI) 332.1399 332.1402

Experimental Protocols

While a specific protocol for the synthesis of 5-(4-Methoxyphenyl)pyridin-3-ol is not available,
a general and plausible synthetic route can be devised based on established methods for the
synthesis of 5-aryl-pyridin-3-ols. One common approach involves the construction of the
pyridine ring via a multi-component reaction or a stepwise condensation followed by cyclization.

General Synthesis of 5-Aryl-Pyridin-3-ols
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A potential synthetic route could involve the reaction of a -ketoester with an enamine, followed
by cyclization and aromatization. Alternatively, transition metal-catalyzed cross-coupling
reactions, such as the Suzuki or Stille coupling, on a suitably functionalized pyridin-3-ol
precursor (e.g., 5-bromopyridin-3-ol) with 4-methoxyphenylboronic acid could be employed.

Example Hypothetical Protocol (Suzuki Coupling):

o Starting Materials: 5-Bromopyridin-3-ol, 4-methoxyphenylboronic acid, a palladium catalyst
(e.g., Pd(PPhs)4), a base (e.g., NazCOs or K2COs), and a suitable solvent system (e.g., a
mixture of toluene, ethanol, and water).

o Reaction Setup: To a reaction vessel, add 5-bromopyridin-3-ol, 4-methoxyphenylboronic acid
(1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

e Solvent Addition: Add the degassed solvent system to the reaction vessel.

o Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or
argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction
progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry
(LC-MS).

o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water
and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers
with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

« Purification: Purify the crude product by column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired
5-(4-methoxyphenyl)pyridin-3-ol.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a
5-aryl-pyridin-3-ol derivative.
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Column Chromatography

Pure 5-(4-Methoxyphenyl)pyridin-3-o|  E— S
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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